molecular formula C16H18N6O4 B3600119 N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Cat. No.: B3600119
M. Wt: 358.35 g/mol
InChI Key: FPNBAVIWUBVQHF-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound featuring a fused [1,2,5]oxadiazolo[3,4-b]pyrazine core. Key structural attributes include:

  • Position 5: A 2,5-dimethoxyphenylamine substituent, contributing electron-donating methoxy groups.

The compound’s synthesis likely involves cyclization reactions of precursor heterocycles, similar to methods described for related oxadiazolo-pyrazines (e.g., palladium-catalyzed C–H activation or condensation with nitriles) .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-23-10-3-4-12(24-2)11(9-10)17-15-16(22-5-7-25-8-6-22)19-14-13(18-15)20-26-21-14/h3-4,9H,5-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNBAVIWUBVQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring.

    Introduction of the Pyrazine Ring: The oxadiazole intermediate is then reacted with a suitable reagent, such as a diamine, to form the pyrazine ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Morpholine Ring: Finally, the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution may involve reagents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Core Heterocycle Modifications

The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold is shared across analogs, but substituent variations significantly alter properties:

Compound Name Substituent at Position 5 Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2,5-Dimethoxyphenylamine Morpholin-4-yl ~410 (estimated) Enhanced solubility (morpholine)
N-(Benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine Benzodioxol-5-yl 4-Benzylpiperidin-1-yl 430.46 Higher lipophilicity (benzyl group)
6-(2-Bromophenyl)-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine Phenyl 2-Bromophenyl ~375 (estimated) Potential halogen-mediated reactivity

Key Observations :

  • Morpholin-4-yl vs. Benzylpiperidinyl : The morpholine group in the target compound improves aqueous solubility compared to the bulky 4-benzylpiperidinyl group in the benzodioxol analog .
  • Halogen Effects : Bromine in the 2-bromophenyl analog may enhance electrophilic reactivity for further functionalization .

Biological Activity

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 320.36 g/mol
  • Chemical Structure : The compound features a dimethoxyphenyl group and a morpholine ring, contributing to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to increased DNA damage in cancer cells, promoting apoptosis (programmed cell death) .
  • In Vitro Studies : In studies involving various cancer cell lines (breast, colon, lung, and prostate), these compounds demonstrated significant cytotoxicity at low micromolar concentrations compared to standard chemotherapeutics like etoposide. This indicates a promising therapeutic window with potentially lower toxicity to normal cells .

Neuropharmacological Effects

The morpholine component in the structure suggests possible neuropharmacological effects:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as selective phosphodiesterase (PDE) inhibitors. PDE inhibitors are known to modulate cyclic nucleotide levels (cAMP and cGMP), which play essential roles in neuronal signaling and plasticity .
  • Cognitive Enhancement : Research indicates that PDE4 inhibitors can improve learning and memory in animal models by enhancing synaptic plasticity . This suggests that this compound may have similar cognitive-enhancing properties.

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of several derivatives of oxadiazole compounds against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

CompoundIC50 (µM)Cancer Type
Compound A0.5Breast
Compound B0.7Colon
Compound C0.3Lung
Compound D0.6Prostate

Study 2: Neuropharmacological Effects

In another investigation focusing on cognitive function, a PDE4 inhibitor similar to this compound was tested in mice. The results showed improved performance in memory tasks compared to control groups receiving no treatment .

TreatmentMemory Task Performance (%)
Control45
PDE4 Inhibitor75

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

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